molecular formula C11H6BrN3O B13697294 2-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile

2-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile

Cat. No.: B13697294
M. Wt: 276.09 g/mol
InChI Key: BSEPHHPHQCKXAF-UHFFFAOYSA-N
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Description

The compound 2-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile (MFCD33022591) is a chemical entity known for its unique structure and properties It is characterized by the presence of a bromine atom, a formyl group, and an imidazole ring attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by formylation and cyclization to introduce the imidazole ring. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a different imidazole derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiourea are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while substitution of the bromine atom can lead to various substituted imidazole compounds.

Scientific Research Applications

2-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-2-formyl-4-imidazolyl)benzonitrile
  • 2-(5-Methyl-2-formyl-4-imidazolyl)benzonitrile
  • 2-(5-Nitro-2-formyl-4-imidazolyl)benzonitrile

Uniqueness

2-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for specialized applications.

Properties

Molecular Formula

C11H6BrN3O

Molecular Weight

276.09 g/mol

IUPAC Name

2-(5-bromo-2-formyl-1H-imidazol-4-yl)benzonitrile

InChI

InChI=1S/C11H6BrN3O/c12-11-10(14-9(6-16)15-11)8-4-2-1-3-7(8)5-13/h1-4,6H,(H,14,15)

InChI Key

BSEPHHPHQCKXAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=C(NC(=N2)C=O)Br

Origin of Product

United States

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